REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([NH2:6])([CH3:5])[CH3:4].[NH2:7][C:8](N)=[O:9]>O>[CH3:4][C:3]([NH2:6])([CH3:5])[CH2:2][NH:1][C:8]([NH2:7])=[O:9]
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
NCC(C)(C)N
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to form a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized in ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CNC(=O)N)(C)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |